3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide
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Overview
Description
3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)benzamide is a complex organic compound featuring a cyano group, a benzamide moiety, and a bicyclic structure with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, heating, and the use of catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to sulfone derivatives.
Reduction: The cyano group can be reduced to primary amines under suitable conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, primary amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and benzamide moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The bicyclic structure provides rigidity and specificity to these interactions, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
8-oxabicyclo[3.2.1]octane: Shares the bicyclic structure but lacks the cyano and benzamide groups.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with different functional groups.
Cyanoacetamide derivatives: Compounds with similar cyano and amide functionalities but different structural frameworks.
Uniqueness
3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide is unique due to its combination of a rigid bicyclic structure, a cyano group, and a benzamide moiety. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-cyano-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-23(21,22)19-14-5-6-15(19)9-13(8-14)18-16(20)12-4-2-3-11(7-12)10-17/h2-4,7,13-15H,5-6,8-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPGPMLCZZMIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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